2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound featuring a pyrrole ring substituted with dimethyl groups and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by electrophilic substitution to introduce the trifluoromethyl group .
Industrial Production Methods: Industrial production methods often utilize scalable processes such as catalytic reactions and continuous flow techniques to ensure high yield and purity. The use of trifluoromethylation reagents and catalysts like palladium or copper complexes is common in these processes .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the trifluoromethylphenyl group
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, trifluoromethylated compounds, and reduced pyrrole analogs .
Scientific Research Applications
2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity
Industry: Utilized in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The pyrrole ring can participate in hydrogen bonding and π-π interactions, contributing to its biological activity .
Comparison with Similar Compounds
Indole Derivatives: Share a similar heterocyclic structure but differ in the nitrogen atom’s position and substitution pattern.
Trifluoromethylated Compounds: Include various pharmaceuticals and agrochemicals with trifluoromethyl groups, such as fluoxetine and trifluralin.
Uniqueness: 2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid is unique due to the combination of the pyrrole ring and the trifluoromethylphenyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications .
Properties
Molecular Formula |
C14H12F3NO2 |
---|---|
Molecular Weight |
283.24 g/mol |
IUPAC Name |
2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C14H12F3NO2/c1-8-6-12(13(19)20)9(2)18(8)11-5-3-4-10(7-11)14(15,16)17/h3-7H,1-2H3,(H,19,20) |
InChI Key |
PUYTXHCCWPLVRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.